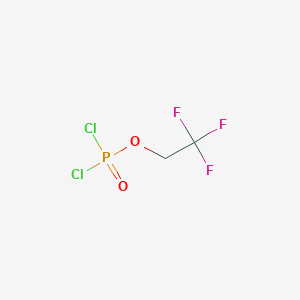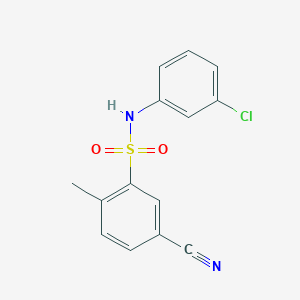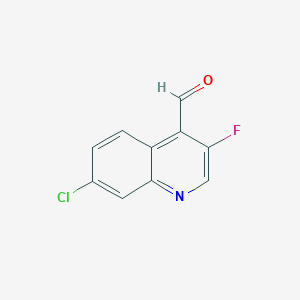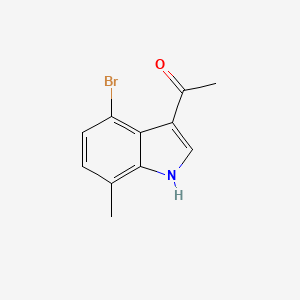
2,2,2-Trifluoroethyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of trifluoroethyl groups attached to a phosphorodichloridate moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+3CF3CH2OH→(CF3CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle corrosive reagents like phosphorus oxychloride. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and hydrochloric acid.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoroethyl groups enhance the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
2,2,2-Trifluoroethyl phosphorodichloridate is unique due to its high reactivity and the presence of two chlorine atoms, which allows for versatile substitution reactions. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C2H2Cl2F3O2P |
|---|---|
Poids moléculaire |
216.91 g/mol |
Nom IUPAC |
2-dichlorophosphoryloxy-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2H2Cl2F3O2P/c3-10(4,8)9-1-2(5,6)7/h1H2 |
Clé InChI |
VJBCPHZDLNYLRS-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)


![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)




